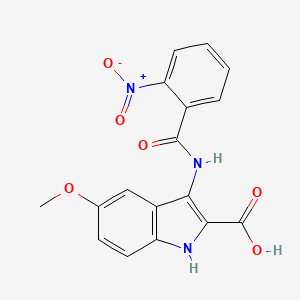
5-Methoxy-3-(2-nitro-benzoylamino)-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methoxy-3-{[(2-nitrophenyl)carbonyl]amino}-1H-indole-2-carboxylic acid is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-3-{[(2-nitrophenyl)carbonyl]amino}-1H-indole-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 5-methoxyindole-2-carboxylic acid with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-methoxy-3-{[(2-nitrophenyl)carbonyl]amino}-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
5-methoxy-3-{[(2-nitrophenyl)carbonyl]amino}-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of various bioactive molecules.
Biology: Studied for its potential as an inhibitor of enzymes like indoleamine 2,3-dioxygenase (IDO).
Medicine: Investigated for its anticancer properties and as a potential therapeutic agent for neurological disorders.
Industry: Utilized in the development of fluorescent probes for lipid imaging.
Mecanismo De Acción
The mechanism of action of 5-methoxy-3-{[(2-nitrophenyl)carbonyl]amino}-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, as an IDO inhibitor, it binds to the active site of the enzyme, preventing the conversion of tryptophan to kynurenine. This inhibition can modulate immune responses and has implications in cancer therapy . Additionally, its neuroprotective effects are attributed to its ability to preserve mitochondrial function and attenuate oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
- 5-methoxyindole-2-carboxylic acid
- 3-(2-nitrophenyl)indole-2-carboxylic acid
- 5-methoxy-3-phenylindole-2-carboxylic acid
Uniqueness
5-methoxy-3-{[(2-nitrophenyl)carbonyl]amino}-1H-indole-2-carboxylic acid is unique due to the presence of both methoxy and nitrophenyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C17H13N3O6 |
|---|---|
Peso molecular |
355.30 g/mol |
Nombre IUPAC |
5-methoxy-3-[(2-nitrobenzoyl)amino]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C17H13N3O6/c1-26-9-6-7-12-11(8-9)14(15(18-12)17(22)23)19-16(21)10-4-2-3-5-13(10)20(24)25/h2-8,18H,1H3,(H,19,21)(H,22,23) |
Clave InChI |
KBCDHWKGQZTNTH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)O |
Solubilidad |
>53.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


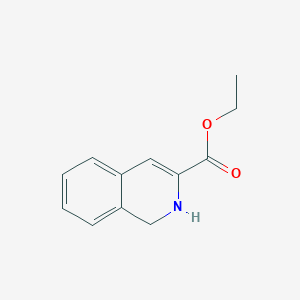
![2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid](/img/structure/B13985070.png)
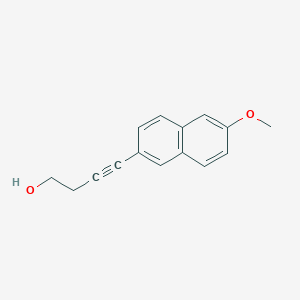
![3-[(Dimethylamino)methylene]piperidine-2,4-dione](/img/structure/B13985081.png)


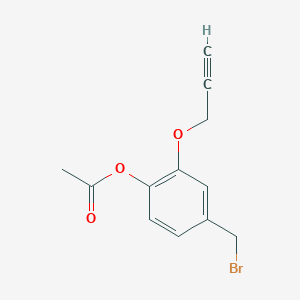
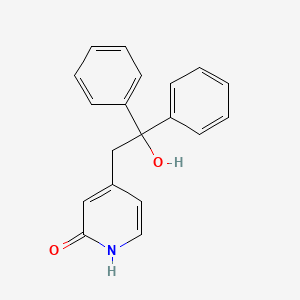
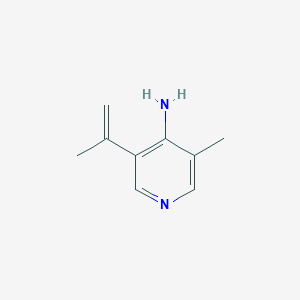

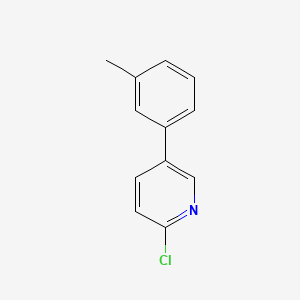
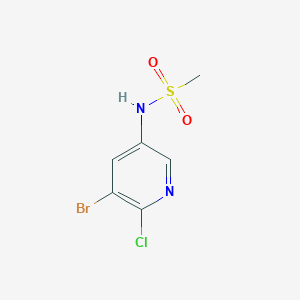
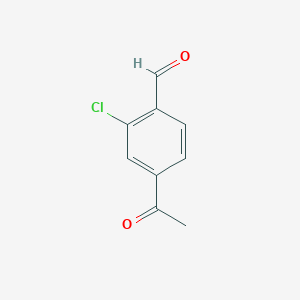
![1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B13985139.png)
